molecular formula C19H17F3N2O2 B11144973 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B11144973
M. Wt: 362.3 g/mol
InChI Key: LRJJDGUBMUCTPM-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a butanamide chain, and a trifluoromethoxyphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through a series of reactions, including the formation of a butanoyl chloride intermediate, which is then reacted with the indole derivative to form the butanamide linkage.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxybenzene derivative is reacted with the indole-butanamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the butanamide chain can be reduced to form amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The butanamide chain can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide is unique due to the presence of the trifluoromethoxyphenyl group, which can enhance its biological activity and selectivity. Additionally, the butanamide chain provides a versatile scaffold for further chemical modifications, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)26-15-10-8-14(9-11-15)24-18(25)7-3-4-13-12-23-17-6-2-1-5-16(13)17/h1-2,5-6,8-12,23H,3-4,7H2,(H,24,25)

InChI Key

LRJJDGUBMUCTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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